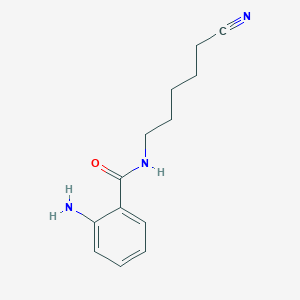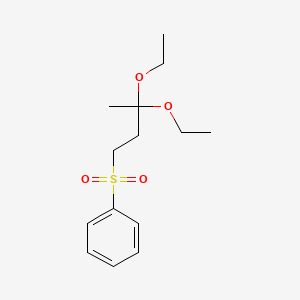
(3,3-Diethoxybutane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diethoxybutane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a 3,3-diethoxybutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the 3,3-diethoxybutane group. One common method is:
Sulfonation of Benzene: Benzene is treated with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form benzenesulfonic acid.
Formation of this compound: The benzenesulfonic acid is then reacted with 3,3-diethoxybutane under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Diethoxybutane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(3,3-Diethoxybutane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Diethoxybutane-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzene ring provides a stable aromatic framework, while the 3,3-diethoxybutane moiety can undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl-substituted benzene compound.
3,3-Diethoxybutane: A compound with a similar 3,3-diethoxybutane moiety but lacking the benzene ring.
Sulfonylbenzene derivatives: Various compounds with different substituents on the benzene ring.
Uniqueness
(3,3-Diethoxybutane-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group, benzene ring, and 3,3-diethoxybutane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88133-40-8 |
|---|---|
Molecular Formula |
C14H22O4S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
3,3-diethoxybutylsulfonylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-4-17-14(3,18-5-2)11-12-19(15,16)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
AQGHFNFBQWRBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCS(=O)(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
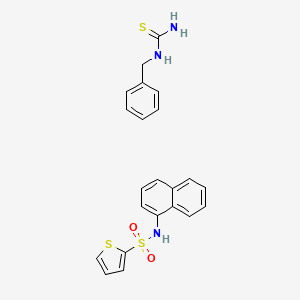
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
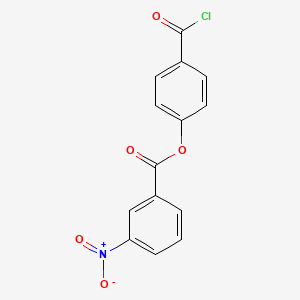
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)

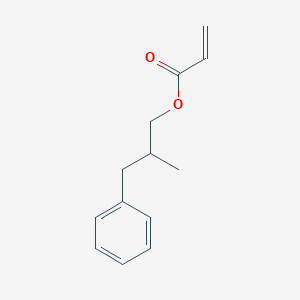
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
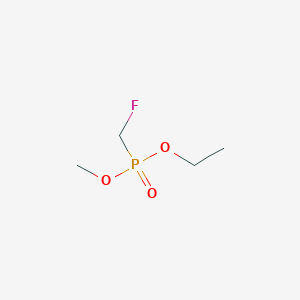
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)
![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
